molecular formula C12H18ClF2N B1458035 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride CAS No. 1864074-47-4

1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride

Cat. No. B1458035
M. Wt: 249.73 g/mol
InChI Key: UYBQPLVZYZJNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride” can be represented by the SMILES string Cl.CC@@Hc1ccc(F)c(F)c1 . The InChI key for this compound is KRYCUFKROCITGA-NUBCRITNSA-N .

Scientific Research Applications

Chemical Interaction and Complex Formation

Research has shown that compounds similar to 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride can form complexes with various proton donors and acceptors, demonstrating their potential in studying chemical interactions. For example, studies on the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines reveal the possibility of homoconjugated NHN+ cation formation, indicating significant implications for understanding hydrogen bonding and molecular structure stability (Castaneda, Denisov, & Schreiber, 2001).

Synthesis and Characterization

The synthesis and characterization of related compounds provide insights into methodologies that could be applied to 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride. For instance, the synthesis of β-aminoketones in the adamantane series, through the Mannich reaction, showcases the versatility of similar compounds in synthesizing novel chemical entities with potential pharmacological activities (Makarova, Moiseev, & Zemtsova, 2002).

Anticancer and Antitubulin Activities

Compounds structurally related to 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride have been explored for their antineoplastic properties. The synthesis and biological evaluation of derivatives, such as 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride, highlight the potential of these compounds in cancer therapy. These compounds have shown significant activity against various cancer cell lines by inhibiting tubulin polymerization, indicating a promising avenue for the development of new anticancer agents (Pettit et al., 2003).

properties

IUPAC Name

1-(3,4-difluorophenyl)-4-methylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N.ClH/c1-8(2)3-6-12(15)9-4-5-10(13)11(14)7-9;/h4-5,7-8,12H,3,6,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBQPLVZYZJNFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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